molecular formula C13H14N6S B6437629 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 2548992-27-2

4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B6437629
CAS No.: 2548992-27-2
M. Wt: 286.36 g/mol
InChI Key: WKJYBJKGHUJLPU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine-5-carbonitrile class, characterized by a pyrimidine core substituted with a nitrile group at position 3. Its structure includes a methylsulfanyl group at position 2 and an azetidine ring at position 4, further functionalized with a 1H-imidazol-1-ylmethyl moiety. The methylsulfanyl group may influence electron distribution, affecting reactivity and binding affinity .

Properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6S/c1-20-13-16-5-11(4-14)12(17-13)19-7-10(8-19)6-18-3-2-15-9-18/h2-3,5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJYBJKGHUJLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CC(C2)CN3C=CN=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Molecular Formula : C12H15N5S
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 2549049-31-0

The compound features an imidazole ring, an azetidine moiety, and a pyrimidine structure with a carbonitrile group, which may contribute to its diverse biological activities.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological properties:

  • Antimicrobial Activity : Similar compounds with imidazole and azetidine structures have exhibited significant antimicrobial effects. The presence of the imidazole ring is particularly noted for its interaction with microbial enzymes and membranes, leading to cell death.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism is believed to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators.

The proposed mechanisms through which 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile exerts its biological effects include:

  • Enzyme Inhibition : The imidazole moiety may act as a chelator for metal ions in enzymes, thereby inhibiting their activity.
  • Cell Membrane Interaction : The azetidine and methylsulfanyl groups can interact with lipid membranes, altering permeability and leading to cell lysis.
  • Signal Transduction Modulation : The carbonitrile group may influence various signaling pathways involved in cell growth and apoptosis.

Study 1: Antimicrobial Activity

In a study examining various imidazole-containing compounds, it was found that those with azetidine structures displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.

Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of related pyrimidine derivatives demonstrated that they could induce apoptosis in human cancer cell lines. The study highlighted the role of the carbonitrile group in enhancing cytotoxicity by activating caspase pathways.

Study 3: Anti-inflammatory Potential

Research on structurally similar compounds indicated significant reductions in inflammatory markers in vitro. This suggests that 4-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-2-(methylsulfanyl)pyrimidine-5-carbonitrile may possess anti-inflammatory properties worth further exploration.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-{3-[Imidazolylmethyl]azetidin}Imidazole, AzetidineAntimicrobial, Anticancer
2-(Methylsulfanyl)pyrimidine DerivativePyrimidine, SulfurAnti-inflammatory
6-Methoxypyrimidine AnalogMethoxy GroupCytotoxic against cancer

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related pyrimidine-5-carbonitrile derivatives:

Compound Name Core Structure Key Substituents Biological/Physicochemical Notes Reference
Target Compound Pyrimidine-5-carbonitrile 2-(methylsulfanyl), 4-azetidin-1-yl (3-[(1H-imidazol-1-yl)methyl]) Rigid azetidine; potential kinase inhibition
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile 2-((3-hydroxyphenyl)amino), 4-(thiazol-5-yl) Thiazole ring; phenolic group may enhance solubility
4-({Adamantane-derived substituent}methyl)amino)-2-(methylsulfanyl)pyrimidine-5-carbonitrile (72) Pyrimidine-5-carbonitrile Adamantane, methylsulfanyl, trans-4-hydroxycyclohexyl Bulky adamantane; immunosuppressive (PKCθ inhibition)
2-(Benzylidenehydrazinyl)-4-isobutylpyrimidine-5-carbonitrile derivatives Pyrimidine-5-carbonitrile Hydrazinyl, isobutyl Hydrazone linkage; likely intermediates
6-(2-Methyl-1H-imidazol-1-yl)pyridine-3-carbonitrile Pyridine-3-carbonitrile 6-(2-methylimidazol-1-yl) Pyridine core; imidazole for hydrogen bonding

Physicochemical Properties

  • Solubility : The hydroxyl group in ’s compound improves hydrophilicity compared to the target compound’s hydrophobic azetidine and methylsulfanyl groups .

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